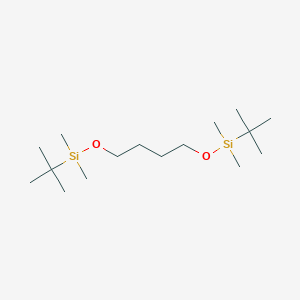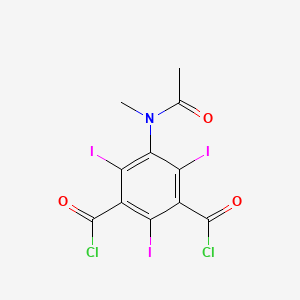![molecular formula C7H4ClN3O2 B14029566 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14029566.png)
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core with a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with diethyl oxalate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-b]pyridazine core.
Substitution: The chlorine atom at the 6th position can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can yield a variety of substituted pyrazolo[1,5-b]pyridazine derivatives .
科学研究应用
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
相似化合物的比较
Similar Compounds
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring and are known for their fluorescence properties.
Uniqueness
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications .
属性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC 名称 |
6-chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-2-1-5-4(7(12)13)3-9-11(5)10-6/h1-3H,(H,12,13) |
InChI 键 |
PFKNLAGEOFHHMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NN2C1=C(C=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



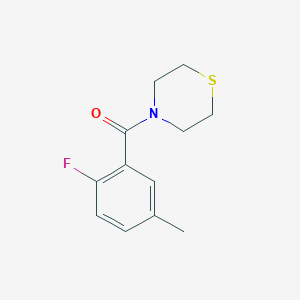

![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
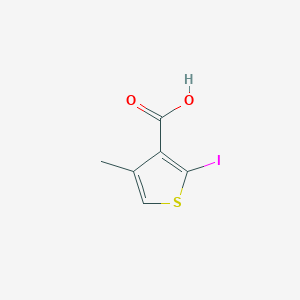
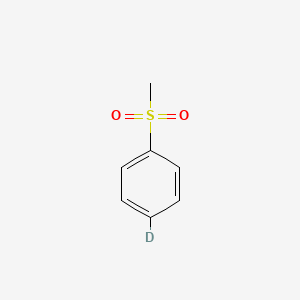
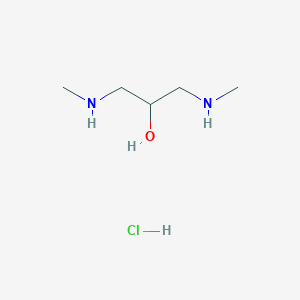
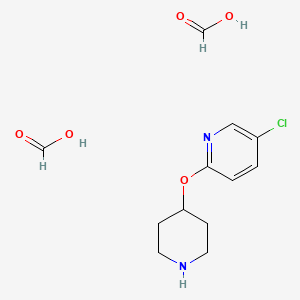

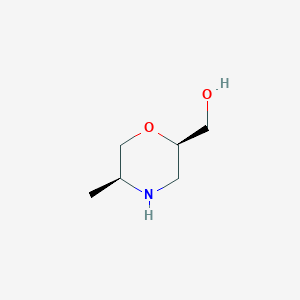

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
